N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[b]thiophene-2-carboxamide
Description
N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that features a combination of thiophene, furan, and benzo[b]thiophene moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.
Properties
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2S2/c20-18(17-9-12-3-1-2-4-16(12)23-17)19-10-14-5-6-15(21-14)13-7-8-22-11-13/h1-9,11H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKRIKWIEDKASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CC=C(O3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for N-((5-(Thiophen-3-yl)Furan-2-yl)Methyl)Benzo[b]Thiophene-2-Carboxamide
Stepwise Synthesis Overview
The synthesis of this compound proceeds through three critical stages:
- Preparation of benzo[b]thiophene-2-carboxylic acid (precursor A).
- Synthesis of (5-(thiophen-3-yl)furan-2-yl)methylamine (intermediate B).
- Amide bond formation between precursor A and intermediate B.
Synthesis of Benzo[b]Thiophene-2-Carboxylic Acid
The benzo[b]thiophene core is synthesized via a Friedel-Crafts acylation followed by cyclization. A patented method (WO1999047510A2) describes reacting 2-fluorobenzaldehyde with thioglycolic acid under basic conditions to yield benzo[b]thiophene-2-carboxylic acid. Key conditions include:
- Solvent: Dimethylformamide (DMF)
- Base: Potassium carbonate (K₂CO₃)
- Temperature: 60°C for 2 hours
- Yield: 68–72% after recrystallization.
Preparation of (5-(Thiophen-3-yl)Furan-2-yl)Methylamine
Intermediate B is synthesized via a Suzuki-Miyaura cross-coupling reaction between 5-bromofuran-2-carbaldehyde and thiophen-3-ylboronic acid, followed by reductive amination:
- Coupling reaction :
- Reductive amination :
Amide Bond Formation
The final step employs a carbodiimide-mediated coupling:
Alternative Synthetic Pathways
One-Pot Tandem Coupling
A streamlined approach combines Suzuki-Miyaura coupling and amide formation in a single pot, reducing purification steps:
- Catalyst: Pd(OAc)₂ with XPhos ligand
- Solvent: Toluene/ethanol (4:1)
- Temperature: 100°C for 8 hours
- Yield: 52%.
Solid-Phase Synthesis
A resin-bound strategy immobilizes intermediate B, enabling iterative coupling and washing:
Reaction Optimization and Variables
Catalytic Systems in Suzuki-Miyaura Coupling
Palladium catalysts significantly impact yield and selectivity:
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | None | 58 | 92 |
| Pd(OAc)₂ | XPhos | 62 | 95 |
| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | 55 | 89 |
Solvent Effects
Polar aprotic solvents enhance coupling efficiency:
Analytical Validation of Synthetic Products
Industrial-Scale Production Challenges
Catalytic Process Intensification
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Stepwise (EDC/HOBt) | 65 | 98 | 32 | High |
| One-Pot Tandem | 52 | 95 | 24 | Moderate |
| Solid-Phase | 48 | 90 | 48 | Low |
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-rich thiophene and furan rings undergo electrophilic substitutions, particularly at the α-positions. Key reactions include:
Nitration :
-
Reacts with nitric acid (HNO₃) in acetic anhydride at 0–5°C to introduce nitro groups at C4 of the thiophene ring.
-
Yields depend on stoichiometry:
Nitrating Agent Temperature Yield (%) Major Product Position HNO₃/Ac₂O 0–5°C 68 Thiophene C4
Sulfonation :
-
Furan moiety reacts with chlorosulfonic acid (ClSO₃H) in dichloroethane, producing sulfonated derivatives.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling is pivotal for modifying the aryl groups:
Suzuki-Miyaura Coupling :
Negishi Coupling :
-
Zincates of thiophene react with aryl halides to form biaryl structures, critical for synthesizing hybrid scaffolds .
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
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Basic Hydrolysis : NaOH (3N) in ethanol converts the amide to carboxylic acid .
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Acidic Hydrolysis : HCl (6N) yields benzo[b]thiophene-2-carboxylic acid .
Reductive Amination
The methylene bridge (-CH₂-) between furan and thiophene allows reductive amination with aldehydes/ketones:
| Substrate | Reducing Agent | Yield (%) | Application |
|---|---|---|---|
| Benzaldehyde | NaBH₃CN | 81 | Antibacterial derivatives |
| 4-Nitroacetophenone | H₂/Pd-C | 67 | Anticancer analogs |
Cyclization Reactions
The compound participates in intramolecular cyclizations to form polyheterocycles:
Gewald Reaction :
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Reacts with 2-cyanoacetamide derivatives in the presence of sulfur to generate 2-aminothiophene-fused systems .
Thiazolidinone Formation :
Radical Reactions
Under UV light or peroxide initiation, the thiophene ring engages in radical-mediated halogenation:
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Bromination : NBS (N-bromosuccinimide) in CCl₄ selectively brominates the thiophene C5 position.
Biological Activity-Driven Modifications
Structure-activity relationship (SAR) studies reveal reaction priorities:
Stability Under Physiological Conditions
The compound degrades in simulated gastric fluid (pH 1.2) via:
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Hydrolysis : Cleavage of the methylene bridge after 6h.
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Oxidation : Thiophene ring sulfoxidation under CYP450 metabolism.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
1.1 Anticancer Activity
Research indicates that compounds featuring the benzo[b]thiophene scaffold exhibit significant anticancer properties. For instance, derivatives of benzo[b]thiophene have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The incorporation of thiophene and furan moieties enhances the cytotoxic effects against various cancer cell lines, suggesting potential applications in targeted cancer therapies .
1.2 Anti-inflammatory Effects
Benzo[b]thiophene derivatives are recognized for their anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit the activity of 5-lipoxygenase, an enzyme involved in leukotriene synthesis, which plays a critical role in inflammatory diseases. By modulating this pathway, N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[b]thiophene-2-carboxamide may serve as a therapeutic agent for conditions such as arthritis and asthma .
Structure-Activity Relationships
The structural modifications of this compound have been systematically studied to optimize its biological activity. The introduction of specific functional groups can significantly influence its potency and selectivity for various biological targets. For example, the presence of electron-donating or withdrawing groups on the thiophene ring alters the compound's interaction with target receptors, enhancing its efficacy as an analgesic or anti-inflammatory agent .
Case Studies
3.1 Analgesic Properties
A recent study explored the analgesic effects of benzo[b]thiophene derivatives, including the target compound. The research highlighted that these compounds activate mu-opioid receptors through specific signaling pathways, resulting in potent antinociceptive effects without the common side effects associated with traditional opioids . This positions this compound as a promising candidate for pain management therapies.
3.2 Antiviral Potential
Another area of investigation focuses on the antiviral properties of compounds containing thiophene rings. Certain derivatives have shown inhibitory activity against viruses such as MERS-CoV, indicating potential applications in developing antiviral medications . The mechanism involves disrupting viral replication processes, making these compounds valuable in combating viral infections.
Data Tables
| Application | Mechanism | Potential Benefits |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits cell proliferation | Targeted cancer therapy |
| Anti-inflammatory | Inhibits 5-lipoxygenase | Treatment for arthritis and asthma |
| Analgesic | Activates mu-opioid receptors | Pain management without severe side effects |
| Antiviral | Disrupts viral replication | Potential treatment for viral infections |
Mechanism of Action
The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological activities.
Furan Derivatives: Compounds such as furfural and furan-2-carboxylic acid, which are used in various industrial applications.
Benzo[b]thiophene Derivatives: Compounds like benzo[b]thiophene-2-carboxylic acid, which are studied for their potential therapeutic effects.
Uniqueness
N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[b]thiophene-2-carboxamide is unique due to its combination of thiophene, furan, and benzo[b]thiophene moieties. This structural complexity allows it to exhibit a wide range of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[b]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure comprising a benzo[b]thiophene core, which is known for its diverse biological activities. The presence of thiophene and furan moieties enhances its interaction with biological targets.
Research indicates that compounds with benzo[b]thiophene structures often exhibit their biological effects through the inhibition of specific enzymes or pathways involved in disease processes. For instance, compounds similar to this compound have been shown to inhibit 5-lipoxygenase (5-LO), an enzyme implicated in inflammatory responses and cancer progression . This inhibition can lead to reduced production of leukotrienes, which are mediators of inflammation and tumorigenesis.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of related compounds:
- Antibacterial Activity : Compounds derived from thiophene and furan structures have demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For example, derivatives with similar scaffolds showed minimum inhibitory concentrations (MICs) ranging from 7.80 µg/mL to 12.50 µg/mL against these pathogens .
- Antifungal Activity : The compound's potential antifungal properties were assessed against Candida albicans, where certain derivatives exhibited moderate activity with MIC values indicating effectiveness .
- Antitubercular Activity : In vitro studies have suggested that related compounds can inhibit the growth of Mycobacterium tuberculosis, showcasing promising results for further development in anti-tubercular therapies .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Some studies report IC50 values in the micromolar range, indicating selective toxicity towards cancer cell lines while sparing normal cells . The structure–activity relationship (SAR) analyses suggest that modifications to the thiophene and furan groups can enhance cytotoxicity against specific cancer types.
Case Studies and Research Findings
Several notable case studies highlight the biological activity of compounds related to this compound:
Q & A
Q. What are the optimal synthetic routes for N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[b]thiophene-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling a substituted furan-thiophene intermediate with benzo[b]thiophene-2-carboxylic acid derivatives. Key steps include:
- Suzuki-Miyaura coupling for aryl-aryl bond formation between thiophene and furan rings (e.g., using Pd catalysts, boronic acids) .
- Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the furan-thiophene methylamine intermediate and benzo[b]thiophene-2-carboxylic acid .
- Yields range from 21–37% depending on purification methods (e.g., column chromatography vs. recrystallization). Lower yields are attributed to steric hindrance from the fused benzo[b]thiophene system .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Confirm substituent positions (e.g., thiophen-3-yl vs. thiophen-2-yl) and methylene linker integration .
- HRMS (ESI) : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .
- X-ray crystallography (if applicable): Resolve dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-benzene systems) to assess planarity and intermolecular interactions .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition results may arise from:
- Structural analogs : Compare with derivatives like N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide (84), which showed 25% yield but uncharacterized bioactivity .
- Assay conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity vs. kinase inhibition assays). For example, HDAC6 inhibitors require isoform-specific assays due to off-target effects on HDAC1–11 .
- Crystallographic data : Correlate activity with intermolecular interactions (e.g., C–H⋯O/S bonds in crystal packing affecting solubility and bioavailability) .
Q. How does the compound’s electronic configuration influence its pharmacological mechanism?
- Methodological Answer :
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Thiophene-furan systems exhibit π-conjugation, enhancing electron delocalization and binding to targets like HDAC6 or Smoothened receptors .
- SAR studies : Modify substituents (e.g., replace thiophen-3-yl with furan-3-yl) and compare IC50 values. For example, Smoothened Agonist (SAG) derivatives with chloro-substituted benzo[b]thiophene show Kd = 59 nM due to hydrophobic interactions .
Q. What experimental designs mitigate challenges in crystallizing this compound?
- Methodological Answer :
- Solvent screening : Use high-boiling-point solvents (e.g., acetonitrile) for slow evaporation, yielding high-quality crystals .
- Additive engineering : Introduce co-crystallization agents (e.g., 2-nitroaniline) to stabilize weak C–H⋯O/S interactions observed in similar carboxamides .
- Temperature control : Gradual cooling from reflux (e.g., 397 K) minimizes lattice defects .
Critical Analysis of Evidence
- Contradictions : reports lower yields (21–37%) for Suzuki-coupled analogs compared to simpler amides (25% for Method A), highlighting the need for optimized coupling conditions.
- Gaps : Limited data on in vivo pharmacokinetics (e.g., metabolic stability of the methylene linker). Future studies should incorporate microsomal assays or radiolabeled tracing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
